molecular formula C8H20Si B1293383 Tetraethylsilane CAS No. 631-36-7

Tetraethylsilane

Cat. No. B1293383
CAS RN: 631-36-7
M. Wt: 144.33 g/mol
InChI Key: VCZQFJFZMMALHB-UHFFFAOYSA-N
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Description

Tetraethylsilane (TES, Si(C2H5)4) is a silicon-based compound used as a precursor for the growth of silicon carbide (SiC) thin films on silicon substrates. It is utilized in chemical vapor deposition methods to produce high-quality SiC films, which are important in various industrial applications due to their exceptional material properties. The use of TES is particularly noted for its safety and the ability to control the carbon content in the SiC films by adjusting the flow rate of TES during the deposition process .

Synthesis Analysis

The synthesis of tetraethylsilane involves the use of silicon tetrachloride (SiCl4) with organolithium compounds prepared in situ from the corresponding alkynes and n-BuLi. This method has been employed to create a series of tetraethynylsilanes, which are structurally related to tetraethylsilane and have been studied for their photoactivated insecticidal activities . Additionally, the synthesis of tetrafunctionalized tetrasilanes, which are derivatives of tetraethylsilane, has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating the versatility of silicon-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tetraethylsilane and its derivatives has been extensively studied. For instance, the gas-phase structure of sterically crowded disilanes, which are structurally related to tetraethylsilane, has been determined using electron diffraction and quantum chemical methods. These studies reveal the influence of bulky substituents on the geometric structures of silicon compounds . Additionally, the molecular structure of tetravinylsilane, another derivative, has been investigated by gas-phase electron diffraction, providing insights into the conformational preferences and bond lengths of silicon compounds with multiple vinyl groups .

Chemical Reactions Analysis

Tetraethylsilane and its derivatives participate in various chemical reactions. For example, the reaction of tetrafunctionalized tetrasilanes with different reagents such as methylmagnesium chloride, acetyl chloride, and 2-propanol has been demonstrated, highlighting the reactivity of silicon compounds and their potential as starting materials for further chemical transformations . The direct synthesis of disilene from dihalomonosilane, which is related to the chemistry of tetraethylsilane, has also been reported, showcasing the ability to form Si=Si double bonds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylsilane and related compounds have been characterized in various studies. For instance, the preparation and properties of tetra(2-chloro)ethoxysilane, a compound similar to tetraethylsilane, have been described, including its monomeric nature in benzene solution and its reactivity in alcoholysis reactions . The growth of SiC films using tetraethylsilane has been optimized by controlling the substrate temperature and TES flow rate, which directly affects the physical properties of the resulting SiC films .

Scientific Research Applications

  • Organic Light Emitting Diodes (OLEDs) and Pharmaceuticals

    • Summary of Application : Tetraethylsilane is used as an intermediate in the production of OLEDs and pharmaceuticals .
  • Crosslinking Agent in Silicone Polymers

    • Summary of Application : Tetraethylsilane is used as a crosslinking agent in silicone polymers .
  • Precursor to Silicon Dioxide in the Semiconductor Industry

    • Summary of Application : Tetraethylsilane is used as a precursor to silicon dioxide in the semiconductor industry .
  • Silica Source for Synthesis of Some Zeolites

    • Summary of Application : Tetraethylsilane is used as the silica source for synthesis of some zeolites .
  • Production of Aerogel

    • Summary of Application : Tetraethylsilane is used in the production of aerogel .
  • Additive to Alcohol-Based Rocket Fuels

    • Summary of Application : Tetraethylsilane has historically been used as an additive to alcohol-based rocket fuels to decrease the heat flux to the chamber wall of regeneratively cooled engines by over 50% .
  • Inorganic Binder and Stiffener in Steel Casting Industry

    • Summary of Application : Tetraethylsilane is used in the steel casting industry as an inorganic binder and stiffener for making silica-based ceramic molding forms .
  • Inorganic Binder for Coatings (Passivation) of Different Materials

    • Summary of Application : Tetraethylsilane is used as an inorganic binder for coatings (passivation) of different materials such as steel, glass, brass, and even wood in order to make surfaces water-, oxygen- and high-temperature resistant .

Safety And Hazards

Tetraethylsilane is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

Future Directions

Tetraethylsilane has significant practical applications due to its enhancement of the photoluminescence quantum yield . Its derivatives are of interest to researchers due to their complex synthesis and poorly understood structure and properties . Further studies of the electronic structure and chemical interactions in silicon compounds with different functional groups are ongoing .

properties

IUPAC Name

tetraethylsilane
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InChI

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQFJFZMMALHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060891
Record name Silane, tetraethyl-
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Molecular Weight

144.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetraethylsilane
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Vapor Pressure

5.0 [mmHg]
Record name Tetraethylsilane
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Product Name

Tetraethylsilane

CAS RN

631-36-7
Record name Tetraethylsilane
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Record name Silane, tetraethyl-
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Record name Silane, tetraethyl-
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Record name Tetraethylsilane
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Synthesis routes and methods I

Procedure details

In a reactor were placed bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.05 mmol), allyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 80° C. in a nitrogen atmosphere, triethylsilane (Et3SiH)(5 mmol) was added thereto over one hour, and a reaction was conducted at 80° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that allyltriethylsilane was produced in a yield of 54% and tetraethylsilane was by-produced in a yield of 5%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
5%

Synthesis routes and methods II

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylsilane
Reactant of Route 2
Reactant of Route 2
Tetraethylsilane
Reactant of Route 3
Tetraethylsilane
Reactant of Route 4
Tetraethylsilane
Reactant of Route 5
Tetraethylsilane
Reactant of Route 6
Tetraethylsilane

Citations

For This Compound
1,100
Citations
C Yokoyama, T Takagi, S Takahashi - International journal of …, 1990 - Springer
Accurate density data for tetramethylsilane, tetraethylsilane, and tetraethoxysilane in the temperature range from 283.15 to 333.15 K under pressure up to 100 MPa have been …
Number of citations: 13 link.springer.com
CY Lin, RC Dunbar - The Journal of Physical Chemistry, 1996 - ACS Publications
… The thermochemistry of the tetraethylsilane system, especially the triethylsilane cation, is not very well known. An accurate value of the C−Si bond strength in tetraethylsilane cation is of …
Number of citations: 47 pubs.acs.org
JW Keister, P Tomperi, T Baer - … journal of mass spectrometry and ion …, 1997 - Elsevier
Because of the many low-frequency vibrational modes in tetraethylsilane and the apparent difficulty of vibrationally cooling it in a molecular beam expansion, the investigation of the …
Number of citations: 11 www.sciencedirect.com
T Takagi, H Teranishi, C Yokoyama, S Takahashi - Thermochimica acta, 1989 - Elsevier
Ultrasonic speeds u in tetramethylsilane TMS, tetraethylsilane TES and tetraethoxysilane TOS were measured by a “sing-around” technique operated at a frequency of 2 MHz. The …
Number of citations: 13 www.sciencedirect.com
SJ Connelly, W Kaminsky, DM Heinekey - Organometallics, 2013 - ACS Publications
… The principal neutral product of this reaction is tetraethylsilane, … gas evolution and formation of tetraethylsilane was noted. As noted … Tetraethylsilane could be isolated by extraction of the …
Number of citations: 116 pubs.acs.org
JS Peake, WH Nebergall, YT Chen - Journal of the American …, 1952 - ACS Publications
The apparatus and procedure for the preparation of silane by the lithium aluminum hydridereduction of tetrachlorosilane and the subsequent alkylation and alkoxylation of silane as a …
Number of citations: 48 pubs.acs.org
C Buchta, DV Stucken, JT Vollmer… - Berichte der …, 1994 - Wiley Online Library
The reactions of tetraethylsilane, triethylchlorosilane, diethyldichlorosilane, ethyltrichlorosilane and triethyl‐silanol with atomic oxygen in the ground state [O( 3 P)] have been measured …
Number of citations: 2 onlinelibrary.wiley.com
FC Whitmore, LH Sommer, PAD Giorgio… - Journal of the …, 1946 - ACS Publications
In 1863 Friedel and Crafts1 synthesized tetra-ethylsilane, the first tetraalkylsilane, by heating diethyl zinc with silicon tetrachloride in a sealed tube; tetramethylsilane was synthesized by …
Number of citations: 83 pubs.acs.org
A Reynes, R Morancho, R Carles - Journal of Materials Chemistry, 1992 - pubs.rsc.org
Two precursors, tetraethylsilane (TESi) and tetravinylsilane (TVSi) were used to prepare SixC1 –x coatings by chemical vapour deposition. The solid phase was analysed by …
Number of citations: 7 pubs.rsc.org
N Kubo, T Kawase, S Asahina… - Japanese journal of …, 2004 - iopscience.iop.org
Hexamethyldisilane (HMDS, Si 2 (CH 3) 6) and tetraethylsilane (TES, Si (C 2 H 5) 4) were used as safe organosilane sources for the chemical vapor deposition of SiC films on Si (111) …
Number of citations: 31 iopscience.iop.org

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